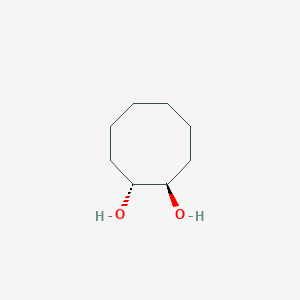

trans-1,2-Cyclooctanediol

Description

BenchChem offers high-quality trans-1,2-Cyclooctanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclooctanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309870 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-29-7, 42565-22-0 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

difference between cis- and trans-1,2-cyclooctanediol

This guide details the structural, synthetic, and functional distinctions between cis- and trans-1,2-cyclooctanediol. It is written for researchers requiring actionable protocols and mechanistic insight.

Structural Dynamics, Synthetic Protocols, and Analytical Differentiation

Executive Summary

The distinction between cis- and trans-1,2-cyclooctanediol extends beyond simple diastereomerism; it represents a fundamental divergence in medium-ring conformational analysis.

-

The cis-isomer (typically meso) is characterized by accessible syn-clinal geometry, facilitating intramolecular hydrogen bonding and cyclic acetal formation.

-

The trans-isomer (chiral, resolvable enantiomers) exhibits significant torsional strain. Unlike cyclohexane analogs, the trans-1,2-relationship in cyclooctane does not guarantee a rigid anti-periplanar conformation due to the flexibility of the boat-chair (BC) and crown conformers.

This guide provides validated workflows for synthesizing both isomers from a common precursor and determining their stereochemistry through chemical probing.

Structural & Conformational Dynamics

The Medium-Ring Effect

Cyclooctane possesses unique conformational mobility (I-strain). Unlike the rigid chair of cyclohexane, cyclooctane interconverts between the boat-chair (BC) and crown conformations.

-

cis-1,2-Cyclooctanediol: In the lowest energy conformation, the hydroxyl groups adopt a syn-clinal (gauche) relationship. This proximity allows for a strong intramolecular hydrogen bond (

), stabilizing the molecule and lowering the oxidation potential of the O-H bonds. -

trans-1,2-Cyclooctanediol: The trans isomer cannot easily adopt a perfect anti-periplanar (

) geometry without incurring severe transannular strain. Consequently, the dihedral angle often deviates significantly from ideal staggered projections, leading to higher ground-state energy compared to the cis isomer.

Visualization of Stereochemical Logic

Figure 1: Divergent synthesis and chemical reactivity probe. The acetonide test is the definitive "Go/No-Go" confirmation of stereochemistry.

Synthetic Protocols

Synthesis of cis-1,2-Cyclooctanediol (Upjohn Method)

Mechanism: Concerted syn-addition via a cyclic osmate ester. Target Yield: >85% | MP: 78–80 °C

Reagents:

-

cis-Cyclooctene (1.0 eq)

-

Osmium Tetroxide (OsO

) (0.01 eq, 2.5 wt% in t-BuOH) -

N-Methylmorpholine N-oxide (NMO) (1.2 eq)

-

Solvent: Acetone/Water (10:1 v/v)

Protocol:

-

Preparation: In a round-bottom flask, dissolve cis-cyclooctene (10 mmol) in Acetone/Water (50 mL).

-

Oxidant Addition: Add NMO (12 mmol) in one portion.

-

Catalysis: Caution: OsO

is volatile and highly toxic. In a fume hood, add the OsO -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO

, 50% EtOAc/Hexane; stain with KMnO -

Quench: Add solid sodium metabisulfite (Na

S -

Workup: Filter through a pad of Celite. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from hot hexane or purify via flash chromatography (EtOAc/Hexane).

Synthesis of trans-1,2-Cyclooctanediol

Mechanism: Epoxidation followed by acid-catalyzed anti-opening (S

Reagents:

-

cis-Cyclooctene (1.0 eq)

-

m-Chloroperbenzoic acid (mCPBA) (1.1 eq)

-

Sulfuric acid (H

SO -

Solvent: Dichloromethane (DCM)

Protocol:

-

Epoxidation: Dissolve cis-cyclooctene (10 mmol) in DCM (40 mL) at 0 °C. Slowly add mCPBA (11 mmol). Stir at 0 °C

RT for 4 hours. -

Epoxide Isolation: Wash with saturated NaHCO

(x3) to remove m-chlorobenzoic acid. Dry (MgSO -

Hydrolysis: Suspend the crude epoxide in water (20 mL) containing 1 mL of 10% H

SO -

Workup: Cool to RT. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.

-

Purification: The trans-diol is more polar than the epoxide. Purify via column chromatography (100% EtOAc).

Analytical Differentiation

The following table summarizes the critical data points for distinguishing the isomers.

| Feature | cis-1,2-Cyclooctanediol | trans-1,2-Cyclooctanediol |

| Symmetry | Meso (achiral plane in avg conformation) | Chiral ( |

| Melting Point | 78–80 °C (Sharp) | Variable (often oil or broad range) |

| Acetonide Formation | Rapid (forms 2,2-dimethyl-hexahydro-cycloocta[d][1,3]dioxole) | No Reaction (Geometry prohibits ring closure) |

| IR Spectroscopy | Broad -OH stretch at lower freq (Intramolecular H-bond) | Sharp -OH stretch (Free -OH) |

| smaller coupling (syn-clinal, ~2-5 Hz) | larger coupling (anti-clinal, ~8-10 Hz)* |

*Note: J-values in cyclooctane are variable due to conformational flux; the Acetonide test is more reliable than NMR coupling alone.

The Acetonide Stress Test

This is the most robust method to validate your product.

-

Dissolve 10 mg of the diol in 0.5 mL Acetone.

-

Add a catalytic crystal of p-TsOH.

-

Monitor via TLC after 15 minutes.

-

Result A: New, less polar spot appears (

). Conclusion: cis-isomer.

-

Applications in Drug Discovery

-

Ligand Design: The cis-diol backbone is frequently used to synthesize phospholane ligands for asymmetric hydrogenation. The cis-geometry is required to chelate metals effectively.

-

Supramolecular Scaffolds: trans-1,2-cyclooctanediol derivatives are used to probe "inside-outside" stereochemistry in macrocyclic hosts due to their inherent chirality and ring strain.

References

-

Conformational Analysis of Medium Rings: Allinger, N. L., & Pamphilis, N. A. (1971). Conformational Analysis. LXXVIII. The Medium Ring Effect.[1] Journal of Organic Chemistry. [Link]

-

Synthesis via Upjohn Dihydroxylation: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. [Link]

-

Epoxide Hydrolysis Kinetics: Whalen, D. L. (1973). Hydrolysis of Cyclooctene Oxide.[1] A Comparative Study. Journal of the American Chemical Society. [Link]

-

Acetonide Formation as Stereochemical Probe: Brimacombe, J. S., et al. (1960). The Use of Acetone in the Examination of 1,2-Diols. Journal of the Chemical Society. [Link]

Sources

Chemical and Physical Identity: The Foundation of Safe Handling

An In-depth Technical Guide to the Safety Data Sheet of trans-1,2-Cyclooctanediol

For researchers and scientists in the field of drug development and organic synthesis, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide provides a detailed examination of the safety data for trans-1,2-cyclooctanediol, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to offer insights into the causality behind safety protocols and the chemical reasoning for handling procedures.

trans-1,2-Cyclooctanediol is a diol with the molecular formula C8H16O2.[1][2] Its key physical and chemical properties are fundamental to understanding its behavior in a laboratory setting and dictate the necessary safety precautions. The trans-configuration of the hydroxyl groups influences its crystalline structure and reactivity compared to its cis-isomer.[3]

Table 1: Physicochemical Properties of trans-1,2-Cyclooctanediol

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| Appearance | Off-white to white crystalline powder | [5][6] |

| Melting Point | 100 - 104 °C | [7] |

| Boiling Point | 231-233 °C | |

| Solubility | Soluble in water, chloroform, and methanol. | [3][6] |

| InChI Key | HUSOFJYAGDTKSK-HTQZYQBOSA-N | [1] |

| CAS Number | 42565-22-0 | [1][2][4] |

Expert Insight: The compound's form as a crystalline powder necessitates careful handling to avoid generating dust, which could be inhaled.[5][8] Its relatively high melting point indicates it is stable at room temperature. Solubility in water and common organic solvents is a critical consideration for reaction quenching, extraction procedures, and decontamination.[3][6]

Hazard Identification and Toxicological Profile

While many safety data sheets for the closely related 1,2-cyclohexanediol indicate it is not classified as hazardous under OSHA or GHS standards, a conservative approach is warranted due to the lack of comprehensive toxicological data for trans-1,2-cyclooctanediol specifically.[5][7][9][10][11] The primary potential hazards are associated with irritation.

-

Eye Irritation: Direct contact of the powder or solutions with eyes may cause irritation.[12][13]

-

Skin Irritation: Prolonged or repeated exposure may lead to skin irritation.[5][12][13]

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[12][13]

-

Ingestion: While acute toxicity is expected to be low, ingestion may cause irritation of the digestive tract.[5][12]

Causality: The presence of two hydroxyl (-OH) groups makes the molecule polar and capable of hydrogen bonding.[3] This functionality can lead to interactions with biological membranes and proteins, which is the likely mechanism behind its irritant properties. Although not fully investigated, it is prudent to treat it as a potential irritant.[12][13]

Proactive Safety Measures: Handling, Storage, and Exposure Control

A proactive approach to safety minimizes risk. The following protocols are designed to be self-validating systems for researchers.

Standard Laboratory Handling Protocol

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[12]

-

Ventilation: Always handle trans-1,2-cyclooctanediol in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][12][14]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 2.

-

Dispensing: When weighing or transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, a respirator is recommended.[5]

-

Post-Handling: After use, ensure the container is tightly sealed.[5][9][12] Thoroughly wash hands and any exposed skin with soap and water.[8][12] Contaminated clothing should be removed and laundered before reuse.[8][12]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][12] Storage at room temperature is generally acceptable.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5][7][9]

-

Scientific Rationale: The hydroxyl groups on the diol can be oxidized. Contact with strong oxidizers could lead to a vigorous, potentially exothermic reaction, creating a fire or explosion hazard.

-

Exposure Controls and Personal Protection

Engineering controls and PPE create a barrier between the researcher and the chemical.

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or goggles.[5][9] | Protects against splashes and airborne dust particles. |

| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[14] |

| Body | Laboratory coat or long-sleeved clothing.[5] | Protects skin from accidental spills. |

| Respiratory | Use in a fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[5][12][14] | Prevents inhalation of irritating dust. |

Reactive Safety Protocols: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following diagram outlines the decision-making process for first-aid response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][7][10][11]

-

Specific Hazards: The compound is combustible but not highly flammable. Thermal decomposition can produce hazardous gases, primarily carbon monoxide and carbon dioxide.[7][9][10][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][10][11][14]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

Stability and Reactivity Profile

-

Chemical Stability: The compound is stable under recommended storage and handling conditions.[5]

-

Conditions to Avoid: Avoid dust formation, excess heat, and contact with incompatible materials.[5][12]

-

Hazardous Decomposition Products: Combustion will produce carbon oxides (CO, CO2).[5][7][9]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[7][9]

Conclusion

While trans-1,2-cyclooctanediol is not classified as a highly hazardous substance, a diligent and informed approach to safety is paramount. Its primary risks—irritation from dust inhalation and skin or eye contact—are effectively mitigated through standard laboratory best practices, including the use of proper ventilation and personal protective equipment. Understanding the chemical rationale behind these precautions, particularly its incompatibility with strong oxidizing agents, empowers researchers to work safely and confidently. This guide serves as a technical resource to complement, not replace, the official Safety Data Sheet provided by the manufacturer.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10197757, trans-1,2-Cyclooctanediol. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of 1,2-Cyclooctanediol, trans- (CAS 42565-22-0). Retrieved from [Link]

- Martin Senour (2013). Material Safety Data Sheet.

- Fisher Scientific (2011). Safety Data Sheet: trans-1,2-Cyclohexanediol.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225711, trans-1,2-Cyclopentanediol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 545297, 1,2-Cyclooctanediol. Retrieved from [Link]

- Cyalume Technology, Inc. (2006). Material Safety Data Sheet: "ACTIVATED" Chemiluminescent Product.

- Chemos GmbH&Co.KG (2020). Safety Data Sheet: Octane-1,2-diol.

-

Haz-Map (2024). trans-1,2-Cyclohexanediol - Hazardous Agents. Retrieved from [Link]

-

Haz-Map (2024). trans-Cyclopentane-1,2-diol - Hazardous Agents. Retrieved from [Link]

-

Cole-Parmer (2005). Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. Retrieved from [Link]

- ChemicalBook (2024). cis-1,2-Cyclohexanediol(1792-81-0).

- Santa Cruz Biotechnology (2024). 1,2-Hexanediol Safety Data Sheet.

Sources

- 1. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclooctanediol | C8H16O2 | CID 545297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1460-57-7: trans-1,2-Cyclohexanediol | CymitQuimica [cymitquimica.com]

- 4. 1,2-Cyclooctanediol, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cis-1,2-Cyclohexanediol(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]

Conformational Analysis of trans-1,2-Cyclooctanediol: A Structural & Spectroscopic Guide

The following technical guide details the conformational analysis of trans-1,2-cyclooctanediol, designed for researchers in structural chemistry and drug development.

Executive Summary

Context: Unlike the rigid chair conformation of cyclohexane, cyclooctane derivatives exist in a complex energy landscape dominated by the Boat-Chair (BC) and Twist-Boat-Chair (TBC) conformers.[1][2] The Core Problem: For trans-1,2-cyclooctanediol, the central question is whether the trans-stereochemistry forces the hydroxyl groups into an anti-periplanar relationship (precluding intramolecular interactions) or permits a syn-clinal (gauche) arrangement.[1][2] Key Insight: Chemical probe studies (e.g., reaction with oxalyl chloride) and spectroscopic data reveal that trans-1,2-cyclooctanediol possesses significant conformational flexibility.[2] It can access gauche dihedral geometries, allowing for intramolecular hydrogen bonding and the formation of cyclic carbonates—a behavior distinct from its cis-counterpart which favors oxalate formation.[2]

Theoretical Framework: The Cyclooctane Landscape

The Energy Surface

The unsubstituted cyclooctane ring prefers the Boat-Chair (BC) conformation (

-

Boat-Chair (BC): The most stable framework.[1][2] Substituents occupy positions analogous to axial and equatorial, but with greater variation in torsional angles.[2]

-

Twist-Boat-Chair (TBC): A slightly higher energy conformer that becomes accessible or preferred to relieve transannular strain (Prelog strain) caused by substituents.[2]

Stereochemical Implications

In trans-1,2-cyclooctanediol, the hydroxyl groups are on opposite faces of the ring.[1][2]

-

Scenario A (Anti-Periplanar): Dihedral angle

.[2] No intramolecular Hydrogen Bond (IMHB).[2] -

Scenario B (Syn-Clinal/Gauche): Dihedral angle

.[2][3] Strong IMHB potential.[2][4]

Critical Finding: Unlike trans-1,2-cyclohexanediol (which is rigid), the trans-cyclooctane ring flexibility allows the diol to adopt a Twist-Boat-Chair conformation where the O-C-C-O dihedral angle is sufficiently small (~60°) to permit intramolecular hydrogen bonding and specific cyclic reactions.[2]

Chemical Probe Analysis (Self-Validating Protocol)

A robust method to determine the accessible conformation of a 1,2-diol is to probe its reactivity with bidentate electrophiles like oxalyl chloride.[2] This serves as a "chemical ruler" for the distance between the oxygen atoms.

The Diagnostic Reaction

Mechanism as Proof: The formation of the cyclic carbonate from the trans-isomer confirms that the hydroxyl groups can approach each other closely (gauche relationship). If they were strictly anti (diaxial-like), this cyclization would be sterically prohibited.[2]

Visualization of the Probe Logic

Figure 1: Chemical probe workflow demonstrating how reactivity with oxalyl chloride confirms the accessible gauche conformation of trans-1,2-cyclooctanediol.

Spectroscopic Characterization Protocol

To validate the conformational model, use the following combined NMR/IR workflow.

Infrared Spectroscopy (IR)

Objective: Detect Intramolecular Hydrogen Bonding (IMHB).

-

Method: Dilution study in

or -

Diagnostic Signals:

-

Free -OH: Sharp band at

. -

Intramolecular H-bond: Broader, red-shifted band at

.[2]

-

-

Expectation for trans-C8: Presence of the red-shifted band confirms the gauche conformation is populated in solution.[2]

Nuclear Magnetic Resonance (NMR)

Objective: Determine dihedral angles via Karplus relationship.

-

Parameter: Vicinal coupling constant

. -

Interpretation:

-

Note: In the trans-diol, if the oxygens are gauche (to H-bond), the methine protons (

) are typically anti to each other. Therefore, a large coupling constant (

Quantitative Data Summary

| Parameter | trans-1,2-Cyclooctanediol | cis-1,2-Cyclooctanediol | Significance |

| Major Conformer | Twist-Boat-Chair (TBC) | Boat-Chair (BC) | trans is more flexible.[1][2] |

| Reaction w/ (COCl)₂ | Cyclic Carbonate (83%) | Cyclic Oxalate | trans can access gauche O-O geometry.[1][2] |

| Reaction w/ Acetone | Slow / No Reaction | Forms Acetonide | cis is pre-organized for ketals; trans is not.[1][2] |

| IMHB Status | Present (Gauche O-O) | Present | Both isomers can H-bond, but via different ring distortions.[1][2] |

Experimental Protocol: Conformational Analysis

Step 1: Sample Preparation

-

Synthesize trans-1,2-cyclooctanediol via hydrolysis of trans-cyclooctene oxide or reaction of trans-cyclooctene with

.[2] -

Purify via recrystallization (mp 108–110 °C) to ensure no cis contamination.

Step 2: Dilution IR Experiment

-

Prepare a stock solution (0.1 M) in dry

. -

Analysis: If the band at ~3595

persists at 0.001 M, it validates intramolecular H-bonding (Conformer B).[1][2]

Step 3: Chemical Probe Verification

-

Dissolve 1 mmol diol in dry THF.

-

Stir 30 min, quench, and extract.

-

Analysis: Analyze crude via

NMR or GC-MS.

References

-

Reactivity and Conformation: Kurihara, T., et al. "Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine."[1][2][5] Chemistry Letters, 1988.[2] [2]

-

Synthesis & Properties: Cope, A. C., et al. "Cyclooctane Derivatives."[1][2] Journal of the American Chemical Society, 1952. [2]

-

General Conformational Theory: Hendrickson, J. B.[1][2] "Molecular Geometry V. Evaluation of Functions for Cycloalkanes." Journal of the American Chemical Society, 1967. [2]

-

PubChem Entry: "trans-1,2-Cyclooctanediol."[1][2][6] National Institutes of Health.[2] [2]

Sources

- 1. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. 1,2-Cyclooctanediol | C8H16O2 | CID 545297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of trans-1,2-Cyclooctanediol from Cyclooctene: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of trans-1,2-cyclooctanediol from cyclooctene, a fundamental transformation in organic chemistry with relevance in materials science and drug development. The described two-step process involves the initial epoxidation of cyclooctene to form cyclooctene oxide, followed by an acid-catalyzed hydrolysis to yield the target trans-diol. This document provides an in-depth analysis of the reaction mechanism, including the stereochemical considerations that dictate the trans configuration of the final product. A detailed, step-by-step laboratory protocol is provided, accompanied by crucial safety information for handling the reagents. Furthermore, this guide outlines the standard analytical techniques for the characterization and verification of the synthesized trans-1,2-cyclooctanediol.

Introduction: Significance and Synthetic Strategy

trans-1,2-Cyclooctanediol is a valuable bifunctional molecule serving as a precursor in the synthesis of more complex chemical structures, including ligands for asymmetric catalysis and building blocks for novel polymers. The synthesis from the readily available starting material, cyclooctene, represents an efficient and stereocontrolled route to this important diol.

The overarching synthetic strategy is a two-step sequence:

-

Epoxidation: The carbon-carbon double bond of cyclooctene is oxidized to form a three-membered cyclic ether, an epoxide (cyclooctene oxide). This reaction is typically achieved using a peroxy acid.

-

Hydrolysis: The epoxide ring is subsequently opened through an acid-catalyzed reaction with water. The mechanism of this ring-opening dictates the stereochemical outcome, leading to the desired trans configuration of the hydroxyl groups.[1]

This method is widely applicable to a range of alkenes for the preparation of trans-1,2-diols.[1]

Reaction Mechanism and Stereochemistry

The stereoselectivity of this synthesis is a key feature. The formation of the trans-diol is a direct consequence of the reaction mechanisms in both steps.

Epoxidation of Cyclooctene

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism.[1] The peroxy acid delivers an oxygen atom to the same face of the double bond, resulting in a syn-addition and the formation of a cis-epoxide.

Acid-Catalyzed Ring Opening of Cyclooctene Oxide

The subsequent hydrolysis of the epoxide is acid-catalyzed. The reaction begins with the protonation of the epoxide oxygen, which makes the epoxide a better electrophile. Water then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the side opposite to the epoxide ring, following an SN2-like mechanism. This "backside attack" results in an inversion of configuration at the carbon atom that is attacked. The net result of the syn-epoxidation followed by the anti-dihydroxylation (backside attack by water) is the formation of the trans-1,2-diol.[1]

Caption: Overall synthetic workflow from cyclooctene to trans-1,2-cyclooctanediol.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of vicinal diols from alkenes.[2][3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| Cyclooctene | C₈H₁₄ | 110.20 | 931-88-4 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 937-14-4 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Sulfuric Acid (H₂SO₄), concentrated | H₂SO₄ | 98.08 | 7664-93-9 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |

| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | 7757-83-7 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |

Step 1: Epoxidation of Cyclooctene

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctene (e.g., 5.51 g, 50 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of m-CPBA (e.g., 77%, 12.3 g, 55 mmol) in dichloromethane (50 mL). Note: The purity of m-CPBA can vary; adjust the amount accordingly.

-

Add the m-CPBA solution dropwise to the stirred cyclooctene solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, cool the reaction mixture again to 0 °C. The byproduct, meta-chlorobenzoic acid, will precipitate out of the solution.

-

Filter the mixture to remove the precipitated acid.

-

Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite (to quench any remaining peroxy acid), a saturated aqueous solution of sodium bicarbonate (to remove the remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclooctene oxide. This intermediate can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide

-

Dissolve the crude cyclooctene oxide in a mixture of water and a suitable co-solvent like tetrahydrofuran (THF) or acetone (e.g., 1:1 mixture, 100 mL).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Heat the mixture to reflux (approximately 50-60 °C) and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude trans-1,2-cyclooctanediol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Detailed experimental workflow for the synthesis of trans-1,2-cyclooctanediol.

Product Characterization

The identity and purity of the synthesized trans-1,2-cyclooctanediol should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | Literature value: ~54-56 °C. A sharp melting point close to the literature value indicates high purity. |

| ¹H NMR | The spectrum should show characteristic signals for the methine protons adjacent to the hydroxyl groups, as well as the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants will be consistent with the trans stereochemistry. |

| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups are particularly diagnostic. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong C=C stretching band (around 1650 cm⁻¹) confirms the consumption of the starting material. |

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[4]

-

Fume Hood: All manipulations involving volatile organic solvents and corrosive reagents should be performed in a well-ventilated fume hood.[4]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is crucial to handle it with care and avoid friction or impact.[5] Store it in a cool, dry place away from flammable materials.[4]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of its vapors and skin contact.

-

Concentrated Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care and add it to other solutions slowly and cautiously.

-

Peroxide Formation: While not a primary concern with the reagents in this specific synthesis, be aware that some organic compounds can form explosive peroxides over time.[6][7] It is good practice to date all chemical containers upon receipt and opening.[6][8]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of trans-1,2-cyclooctanediol from cyclooctene via epoxidation and subsequent acid-catalyzed hydrolysis is a robust and instructive example of stereocontrolled synthesis in organic chemistry. By understanding the underlying reaction mechanisms, researchers can effectively produce this valuable chemical intermediate. The detailed protocol and safety guidelines provided herein are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

References

- Guidelines for Safe Handling of Peroxide Forming Chemicals. (n.d.).

- Working Safely with Peroxides and Hydroperoxides in the Laboratory. (2025, January 30). Lab Manager.

- Adam, W., & Saha-Möller, C. R. (2000). Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex. PubMed.

- Back, T. G. (n.d.). Proposed mechanism of epoxidation of cyclooctene with 1 and hydrogen peroxide.

- Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (n.d.).

- trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses Procedure.

- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006, March). NOP.

- Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18).

- Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. (2024, November 19). HM Royal.

- Cope, A. C., & Van Dyke, J. W. (1977, November 9). CYCLIC POLYOLEFINS. XXV. CYCLOOCTANEDIOLS. MOLECULAR REARRANGEMENT OF CYCLOOCTENE OXIDE ON SOLVOLYSIS. DTIC.

- Oxidation of Alkenes: Epoxidation and Hydroxylation. (2023, September 20). OpenStax.

- trans-1,2-Cyclopentanediol synthesis. (n.d.). ChemicalBook.

- Propose mechanisms for the epoxidation and ring-opening steps of... (n.d.). Pearson.

- Epoxidation of cyclooctene and cyclohexene with hydrogen peroxide catalyzed by bis 3,5-bis(trifluoromethyl)-diphenyl diselenide: Recyclable catalyst-containing phases through the use of glycerol-derived solvents. (2025, August 5). ResearchGate.

- 1-2-diol to alkene conversion & preparation of trans-cyclo-octene from cis-cyclo-octene & mechanism. (2020, February 26). YouTube.

- Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. (n.d.). PMC.

- Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. (n.d.). UDSpace - University of Delaware.

- Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. (n.d.). ResearchGate.

- trans-1,2-Cyclooctanediol. (n.d.). PubChem.

- trans-1,2-Cyclohexanediol for synthesis. (n.d.). Sigma-Aldrich.

- TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7. (n.d.). ChemicalBook.

- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020, April 16). DU Chem.

- Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022, July 12). MDPI.

- TRANS-1,2-CYCLOHEXANEDIOL. (n.d.). ChemicalBook.

- Method for preparing 1,2-cyclohexanediol by catalytic oxidation of cyclohexene. (n.d.). Google Patents.

- The asymmetric hydrolysis of cyclohexene oxide catalyzed by cooperative Co–salen complexes 42 or 43 + 44 (Figure 19). (n.d.). ResearchGate.

- Green Chemistry. (2023, February 3). Cardiff University.

- Cyclooctene oxide 99. (n.d.). Sigma-Aldrich.

- Cyclooctene oxide. (n.d.). CAS Common Chemistry.

Sources

- 1. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation - Organic Chemistry | OpenStax [openstax.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 5. hmroyal.com [hmroyal.com]

- 6. rmu.edu [rmu.edu]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. ehs.tcu.edu [ehs.tcu.edu]

Application Note: Hydrolysis of trans-1,2-Epoxycyclooctane to trans-Diol

Executive Summary & Strategic Analysis

The hydrolysis of 1,2-epoxycyclooctane represents a classic yet deceptive transformation in organic synthesis. Unlike smaller rings (cyclohexane) where acid-catalyzed hydrolysis of an epoxide predictably yields the trans-1,2-diol via anti-addition, the cyclooctane system is dominated by transannular interactions .

Specifically, the hydrolysis of trans-1,2-epoxycyclooctane does not cleanly yield trans-1,2-cyclooctanediol under standard solvolytic conditions. Instead, due to the unique conformational mobility and ring strain of the eight-membered ring, the reaction proceeds via a 1,5-hydride shift to yield trans-1,4-cyclooctanediol as the major product.

This Application Note provides:

-

Mechanistic Insight: A detailed breakdown of the transannular hydride shift preventing standard 1,2-diol formation.

-

Primary Protocol: The specific solvolysis of trans-1,2-epoxycyclooctane to trans-1,4-cyclooctanediol (The "Cope Rearrangement" outcome).

-

Alternative Protocol: The industry-standard route to trans-1,2-cyclooctanediol (utilizing cis-cyclooctene precursors) for researchers targeting the vicinal diol scaffold.

Mechanistic Profiling: The Transannular Shift

To control the outcome, one must understand the failure mode of the expected pathway. In medium-sized rings (8–11 carbons), the proximity of transannular hydrogens to the developing carbocation center allows for facile hydride shifts.

Reaction Pathway Analysis

When trans-1,2-epoxycyclooctane is protonated, ring opening generates a cationic center. However, the backside attack by water (required for 1,2-diol formation) is sterically slower than the intramolecular 1,5-hydride shift from C5. This relocates the cation to C4/C5, leading to the 1,4-diol.

Pathway Visualization

[2][4]

Experimental Protocols

Protocol A: Solvolysis of trans-1,2-Epoxycyclooctane

Target Product: trans-1,4-Cyclooctanediol Basis: This protocol follows the foundational work on proximity effects in medium rings.

Reagents & Equipment

-

Substrate: trans-1,2-Epoxycyclooctane (Note: Often prepared in situ from trans-cyclooctene due to instability).

-

Solvent: Formic Acid (98%) or Glacial Acetic Acid (for acetolysis followed by hydrolysis).

-

Catalyst: Sulfuric Acid (catalytic).

-

Workup: NaOH (pellets), Diethyl Ether, MgSO4.

Step-by-Step Methodology

-

Preparation: Dissolve trans-1,2-epoxycyclooctane (1.0 equiv) in Formic Acid (10 volumes).

-

Critical Note: Maintain temperature at 0–5°C during addition to control the exothermic ring opening.

-

-

Reaction: Allow the mixture to warm to 25°C and stir for 2–4 hours.

-

Monitoring: TLC (SiO2, EtOAc/Hexane 1:1) will show consumption of the non-polar epoxide.

-

-

Hydrolysis of Ester: The initial product is the formate ester. Remove excess formic acid under reduced pressure.

-

Saponification: Resuspend the residue in 10% NaOH (aq) and heat to reflux for 1 hour to cleave the formate groups.

-

Extraction: Cool to room temperature. Extract with Diethyl Ether (3 x 50 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Acetone/Hexane.

Expected Yield: 40–60% trans-1,4-cyclooctanediol.

Protocol B: Synthesis of trans-1,2-Cyclooctanediol (The "Vicinal" Target)

Context: If your objective is the 1,2-diol (vicinal) rather than the rearrangement product, you cannot rely on the hydrolysis of the trans-epoxide. You must use the Performic Acid Oxidation of cis-Cyclooctene .

Rationale

To obtain a trans-1,2-diol, one typically performs an anti-dihydroxylation. Starting from the stable cis-cyclooctene, the reaction proceeds through a cis-epoxide intermediate which is opened in situ by formate. While cis-epoxide solvolysis also suffers from hydride shifts, the presence of high concentrations of formate (a good nucleophile) in the performic acid method favors the 1,2-opening over the rearrangement compared to aqueous acid hydrolysis.

Step-by-Step Methodology

-

Oxidant Formation: In a 3-neck flask, mix Formic Acid (98%, 15 equiv) and Hydrogen Peroxide (30%, 1.1 equiv). Stir at room temperature for 30 min to generate performic acid.

-

Addition: Add cis-Cyclooctene (1.0 equiv) dropwise while maintaining internal temperature between 40–45°C.

-

Safety: Reaction is exothermic. Use an ice bath to regulate.

-

-

Incubation: Stir at 40°C for 1 hour, then room temperature overnight.

-

Workup (Hydrolysis): Remove volatiles in vacuo. Treat the residue (hydroxy-formate) with 20% NaOH (aq) at 60°C for 2 hours.

-

Isolation: Extract with Ethyl Acetate. The trans-1,2-cyclooctanediol can be isolated by distillation or crystallization.

Data Interpretation & Quality Control

Distinguishing the 1,2-diol from the 1,4-diol is critical, as they have similar polarities.

| Feature | trans-1,2-Cyclooctanediol | trans-1,4-Cyclooctanediol |

| Melting Point | 29–30 °C (often oil at RT) | 84–86 °C (Distinct solid) |

| C-13 NMR (Carbinol) | ~74-76 ppm | ~70-72 ppm |

| Symmetry | ||

| Periodate Cleavage | Positive (Rapid cleavage of vicinal diol) | Negative (No reaction with NaIO4) |

Validation Test: Dissolve 10 mg of product in ethanol and add aqueous NaIO4.

-

Precipitation of iodate/disappearance of starting material = 1,2-Diol .

-

No reaction = 1,4-Diol (Confirming the transannular shift occurred).

References

-

Cope, A. C., et al. (1957).[1] "Proximity Effects.[2][1][3] VIII. Solvolysis of cis-Cyclooctene Oxide; Synthesis of Alcohols in the Cyclooctane Series." Journal of the American Chemical Society, 79(15), 3896–3902. Link

-

Cope, A. C., et al. (1957).[1] "Proximity Effects.[2][1][3] IX. Solvolysis of trans-Cyclooctene Oxide." Journal of the American Chemical Society, 79(15), 3905–3909. Link

-

Yates, P. (1967). "Transannular Reactions."[4] Advanced Organic Chemistry, Vol 5. (Detailed review of hydride shifts in medium rings).

- Whitham, G. H., & Wright, M. (1971). "The stereochemistry of hydrolysis of cyclic epoxides." Journal of the Chemical Society C, 883-886.

Sources

trans-1,2-cyclooctanediol as chiral ligand in asymmetric catalysis

Application Note: trans-1,2-Cyclooctanediol in Asymmetric Catalysis

Executive Summary

This guide details the utility of (1R,2R)-trans-1,2-cyclooctanediol (and its enantiomer) as a versatile

This note provides validated protocols for:

-

Enzymatic Resolution: Obtaining high-ee material from racemic precursors.[1]

-

Ligand Synthesis: Converting the diol into a bis(diphenylphosphinite) ligand for hydrogenation.

-

Catalytic Application: A standard protocol for Titanium-mediated asymmetric alkylation.[1]

Structural Advantage: The "C8" Factor

In asymmetric catalysis, the "match" between ligand geometry and substrate is critical. The trans-1,2-cyclooctanediol scaffold offers two distinct mechanistic advantages over its C6 (cyclohexane) analog:

-

Conformational Locking: Unlike cyclohexane, which undergoes rapid chair-chair interconversion, the trans-fusion on the eight-membered ring restricts the cyclooctane backbone into a rigid, chiral twist conformation upon metal binding.[1] This often results in higher rigidity in the transition state.

-

Hydrophobic Bulk: The extra methylene units in the C8 ring create a larger hydrophobic "wall" around the active site, which can enhance enantioselectivity (ee) for bulky substrates where C6 ligands fail to provide sufficient steric discrimination.

Preparation Protocol: Enzymatic Resolution

Commercial trans-1,2-cyclooctanediol is often expensive or sold as a racemate.[1] The most robust method for obtaining enantiopure material (>99% ee) is Lipase-mediated kinetic resolution .[1]

Materials Required

-

Substrate: rac-trans-1,2-Cyclooctanediol (synthesized via oxidation of cis-cyclooctene followed by hydrolysis).[1]

-

Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PS (Pseudomonas cepacia).

-

Acyl Donor: Vinyl acetate (preferred) or Vinyl butanoate.

-

Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether.[1]

Step-by-Step Workflow

-

Setup: In a flame-dried round-bottom flask, dissolve rac-trans-1,2-cyclooctanediol (10.0 mmol, 1.44 g) in TBME (50 mL).

-

Acyl Donor Addition: Add Vinyl acetate (30.0 mmol, 2.8 mL). The excess ensures irreversible transesterification (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium).

-

Enzyme Addition: Add Novozym 435 (200 mg).

-

Incubation: Stir at 30°C at 200 rpm. Monitor reaction progress via GC or TLC (Silica, Hexane/EtOAc 1:1).

-

Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours.

-

-

Termination: Filter off the immobilized enzyme (can be washed with acetone and reused).

-

Separation: Concentrate the filtrate. The residue contains the (1R,2R)-diol (unreacted) and the (1S,2S)-diacetate (or monoacetate depending on kinetics).

-

Purification: Separate via Flash Column Chromatography (SiO2).

-

Eluent A: Hexane/EtOAc (9:1) elutes the ester.

-

Eluent B: Hexane/EtOAc (1:1) elutes the enantiopure diol.

-

-

Hydrolysis (Optional): The ester fraction can be hydrolyzed (KOH/MeOH) to yield the (1S,2S)-diol.

Analytical Check:

-

HPLC: Chiralcel OD-H column, Hexane/iPrOH (95:5), 1.0 mL/min.

-

Target: >99% ee after one recrystallization from hexane/ether.

Ligand Synthesis: Bis(diphenylphosphinite) Preparation

The free diol is an excellent precursor for Bis(phosphinite) ligands, which are highly effective in Rh-catalyzed asymmetric hydrogenation.[1]

Reaction Scheme

Protocol

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Solvation: Dissolve (1R,2R)-trans-1,2-cyclooctanediol (1.0 mmol, 144 mg) in anhydrous THF (10 mL).

-

Deprotonation: Cool to 0°C. Add DMAP (catalytic, 10 mg) and Triethylamine (2.5 mmol, 350 µL).

-

Phosphinylation: Dropwise add Chlorodiphenylphosphine (

, 2.2 mmol, 400 µL). A white precipitate ( -

Reaction: Warm to room temperature and stir for 4 hours.

-

Workup: Filter the mixture under Argon (using a Schlenk frit) to remove salts.

-

Isolation: Remove solvent in vacuo. The product is air-sensitive; store under Argon or use immediately for complexation.[1]

Application Case: Titanium-Mediated Asymmetric Alkylation

This protocol demonstrates the use of the diol as a chiral ligand for the addition of diethylzinc to aldehydes. This reaction benchmarks the ligand's ability to induce asymmetry via a Lewis Acid complex.

Mechanism & Workflow Diagram

Detailed Protocol

Reagents:

-

Ligand: (1R,2R)-trans-1,2-cyclooctanediol (0.1 mmol, 10 mol%).[1]

-

Metal Source: Titanium(IV) isopropoxide (

, 1.2 mmol). -

Reagent: Diethylzinc (

, 1.0 M in hexane, 2.4 mmol).[1] -

Substrate: Benzaldehyde (1.0 mmol).

-

Solvent: Toluene (anhydrous).

Procedure:

-

Catalyst Assembly: In a dry Schlenk tube under Argon, dissolve the Diol Ligand (14.4 mg) in Toluene (2 mL).

-

Titanium Loading: Add

(0.36 mL). Stir at room temperature for 20 minutes. The solution typically turns a clear, faint yellow.[1]-

Expert Insight: This step forms the chiral titanate species. The C8 ring's flexibility allows it to wrap effectively around the Ti center, displacing two isopropoxide groups.

-

-

Zinc Addition: Cool the mixture to -20°C. Carefully add

solution (2.4 mL). -

Substrate Addition: Add Benzaldehyde (102 µL) dropwise.

-

Reaction: Stir at 0°C for 12–18 hours.

-

Quench: Carefully add 1N HCl (2 mL) to destroy excess Zinc and hydrolyze the titanate.

-

Extraction: Extract with

(3 x 10 mL). Wash combined organics with brine, dry over -

Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H).

-

Expected Outcome: The (1R,2R)-ligand typically yields the (S)-alcohol (verify specific rotation against literature standards).

-

Data Summary & Troubleshooting

| Parameter | Observation | Troubleshooting / Optimization |

| Solubility | Ligand precipitates in Hexane | Switch to Toluene or add minimal THF.[1] The Ti-complex is usually more soluble than the free diol.[1] |

| Low ee% | < 80% ee observed | The "bite angle" might be too loose. Lower temp to -40°C or add 4Å Molecular Sieves (Ti-catalysis is water-sensitive). |

| Conversion | Reaction stalls < 50% | Ensure |

| Resolution | Lipase reaction too slow | Use Vinyl Butanoate instead of Acetate (increases lipophilicity). Add 4Å MS to the enzymatic reaction. |

References

-

Enzymatic Resolution: Graber, M., et al. (2016). "Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis." Journal of Biotechnology.[1]

-

Synthesis & Properties: Hartung, A., et al. (2007). "Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor." (Comparative synthesis methodology). Journal of Organic Chemistry.

-

General Diol Catalysis: Seebach, D., et al. (1992). "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries."[1] Angewandte Chemie International Edition. (Foundational text on diol-Ti catalysis).

-

Phosphinite Ligands: RajanBabu, T. V., et al. (1994). "Ligand Tuning in Asymmetric Catalysis: Mono- and Bis-Phosphinites." Journal of the American Chemical Society.[1] (Methodology for converting diols to phosphinites).

Sources

Application Note: trans-1,2-Cyclooctanediol in Supramolecular Chemistry

Executive Summary

This guide details the utility, resolution, and supramolecular application of trans-1,2-cyclooctanediol (CAS: 42565-22-0). Unlike its rigid six-membered analogue (trans-1,2-cyclohexanediol), the eight-membered cyclooctane ring introduces unique conformational flexibility coupled with specific "locking" modes upon binding. This molecule serves as a critical

Structural Dynamics & Supramolecular Relevance

The Conformational Advantage

The core value of trans-1,2-cyclooctanediol lies in its ring dynamics. While cyclohexane derivatives are often locked in a chair conformation, the cyclooctane ring exists in a dynamic equilibrium of boat-chair and twist-boat-chair conformations.

-

Chirality: The trans-isomer possesses

symmetry, making it inherently chiral (enantiomers: -

Supramolecular Binding: Upon forming hydrogen bonds (as a donor or acceptor), the ring conformational mobility allows it to "mold" to the guest or substrate before energetically settling into a defined minimum. This "induced fit" capability is superior to rigid scaffolds for certain difficult-to-bind guests.

Hydrogen Bonding Networks

In the solid state and supramolecular assemblies, trans-1,2-cyclooctanediol acts as a double-donor/double-acceptor .

-

Primary Motif: Formation of infinite helical chains via intermolecular

hydrogen bonds. -

Secondary Motif: The hydrophobic exterior of the cyclooctyl ring creates van der Waals pockets that stabilize inclusion complexes in liquid crystals.

Protocol: Enzymatic Kinetic Resolution

Obtaining enantiopure trans-1,2-cyclooctanediol is the prerequisite for supramolecular applications. The most robust method utilizes Candida antarctica Lipase B (CAL-B) for kinetic resolution via selective acetylation.

Materials Required[1]

-

Substrate: rac-trans-1,2-cyclooctanediol (Commercial or synthesized from cyclooctene oxide).

-

Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

-

Acyl Donor: Vinyl acetate (acts as both solvent and reactant, or used with MTBE).

-

Solvent: tert-Butyl methyl ether (MTBE) or Toluene (anhydrous).

-

Analysis: Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve 1.0 g (6.9 mmol) of rac-trans-1,2-cyclooctanediol in 20 mL of MTBE.

-

Add 3.0 equivalents (1.9 mL) of vinyl acetate.

-

Add 50 mg of immobilized CAL-B beads.

-

Place in an orbital shaker at 30°C, 200 rpm.

Step 2: Monitoring (The "E-Value" Check)

-

Monitor the reaction via GC/HPLC.

-

Stop Point: Terminate the reaction when conversion reaches exactly 50% .

-

Mechanistic Insight: CAL-B preferentially acetylates the (

)-enantiomer, producing the mono-acetate and leaving the (

Step 3: Separation & Purification

-

Filter off the enzyme beads (can be washed with MTBE and reused).

-

Evaporate the solvent under reduced pressure.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Eluent: Hexane/Ethyl Acetate gradient (80:20

50:50). -

Fraction A: (

)-2-acetoxycyclooctan-1-ol (and trace diacetate). -

Fraction B: Enantiopure (

)-trans-1,2-cyclooctanediol.

-

Step 4: Hydrolysis (Optional for 1R,2R recovery)

To recover the (

Workflow Visualization

Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure trans-1,2-cyclooctanediol.

Application: Supramolecular Assembly & Chiral Induction

Mechanism of Action

In supramolecular systems, trans-1,2-cyclooctanediol functions as a chiral dopant or template .

-

Chiral Induction: When doped into achiral liquid crystals (e.g., nematic phases), the

symmetry of the diol induces a helical twist, converting the phase to a cholesteric (chiral nematic) phase. -

Crystal Engineering: The diol groups form robust

synthons. Unlike acyclic diols, the cyclooctane backbone prevents efficient packing in planar sheets, forcing the formation of helical tubes or zig-zag chains in the crystal lattice.

Comparative Data: Ring Size Effects

The following table highlights why a researcher might choose the 8-membered ring over the standard 6-membered ring.

| Feature | trans-1,2-Cyclohexanediol | trans-1,2-Cyclooctanediol | Supramolecular Implication |

| Symmetry | Both suitable for chiral induction. | ||

| Conformation | Rigid Chair (Locked) | Flexible (Twist-Boat/Chair) | Octane adapts to "induced fit" binding. |

| Hydrophobicity | Moderate | High | Octane creates stronger Van der Waals pockets. |

| Resolution | High E-values (>100) | Moderate E-values (20-50) | Octane requires stricter kinetic control. |

| Crystal Packing | Planar/Layered H-bonds | Helical/Tubular H-bonds | Octane favors porous/channel architectures. |

Interaction Pathway Diagram

Figure 2: Mechanistic pathways for trans-1,2-cyclooctanediol in supramolecular assembly.

Troubleshooting & Critical Parameters

-

Solubility Issues: The cyclooctyl ring makes the diol significantly less water-soluble than cyclohexanediol. Use MTBE, THF, or chlorinated solvents for reactions.

-

Resolution Stagnation: If the enzymatic reaction stalls at <40% conversion, check the water content of the solvent. CAL-B requires trace water (activity water) but degrades in excess water. Use molecular sieves to dry the solvent, then add 0.05% (v/v) water if necessary.

-

Analysis Artifacts: On GC, the mono-acetate regioisomers (1-acetoxy-2-hydroxy vs 2-acetoxy-1-hydroxy) may co-elute or equilibrate via acyl migration. Analyze immediately after sampling or derivatize (e.g., with trifluoroacetic anhydride) to lock the structure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197757, trans-1,2-Cyclooctanediol. Retrieved from [Link]

-

Michon, C., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 19(7), 10396-10409. (Protocol adaptation source). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1,2-Cyclooctanediol, trans-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Application Note: Selective Mono-Oxidation of trans-1,2-Cyclooctanediol

Target Molecule: 2-Hydroxycyclooctanone (

Executive Summary

The selective mono-oxidation of vicinal diols to

Unlike simple secondary alcohols, vicinal diols are prone to two major side reactions during oxidation:

-

Over-oxidation: Rapid conversion of the initially formed

-hydroxy ketone to the 1,2-dione (diketone). -

Oxidative Cleavage: Carbon-carbon bond scission (glycol cleavage) yielding dicarboxylic acids or dialdehydes (typically observed with periodates or Pb(OAc)

).

This guide presents two validated protocols designed to arrest oxidation at the acyloin stage:

-

Protocol A (High Precision): Organotin-Mediated Oxidation. Utilizes a stannylene acetal intermediate to kinetically differentiate the two hydroxyl groups.

-

Protocol B (Green Chemistry): TEMPO-Catalyzed Aerobic/Bleach Oxidation. A metal-free, scalable approach using kinetic control.

Chemical Context & Mechanistic Strategy

The Substrate: trans-1,2-Cyclooctanediol

The cyclooctane ring possesses unique conformational flexibility (boat-chair/twist-boat-chair), yet the trans-1,2-diol imposes significant torsional strain. This strain often enhances reactivity compared to unstrained acyclic analogs or cis-isomers.

The Strategy: Temporary Activation vs. Kinetic Control

To achieve mono-oxidation, we must break the symmetry of the diol.

-

The Organotin Solution (Protocol A): Reaction with dibutyltin oxide (

) forms a cyclic stannylene acetal. This 5-membered ring activates the oxygen atoms toward nucleophilic attack or oxidation. Crucially, once one oxygen is oxidized to the ketone, the tin complex breaks down or rearranges, preventing the immediate oxidation of the second hydroxyl group in the same catalytic cycle. -

The TEMPO Solution (Protocol B): Uses the steric bulk of the oxoammonium species to perform a selective hydride abstraction. By strictly controlling stoichiometry and temperature (0 °C), the reaction is stopped before the second oxidation event occurs.

Experimental Protocols

Protocol A: Organotin-Mediated Selective Oxidation (The "Gold Standard")

Recommended for high-value intermediates requiring maximum selectivity.

Principle: Formation of a covalent stannylene acetal intermediate followed by oxidation with Bromine or N-Bromosuccinimide (NBS).

Materials

-

Substrate: trans-1,2-Cyclooctanediol (1.0 equiv)

-

Catalyst: Dibutyltin oxide (

) (0.05 – 1.0 equiv) (Note: Can be used stoichiometrically for highest yield or catalytically with bulk oxidant). -

Oxidant: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Benzene/Toluene (if azeotropic water removal is needed).

-

Quench: Aqueous

(Sodium thiosulfate).

Step-by-Step Methodology

-

Acetal Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap (if using benzene) or simple reflux condenser, suspend trans-1,2-cyclooctanediol (1.44 g, 10 mmol) and

(2.49 g, 10 mmol) in Benzene or Toluene (50 mL). -

Critical Step: Reflux for 2–4 hours. The mixture will become homogeneous as the stannylene acetal forms and water is removed.

-

Alternative (Catalytic): If using catalytic Tin (5 mol%), skip the Dean-Stark and mix in DCM at Room Temperature (RT) for 30 mins before adding oxidant.

-

-

Oxidation:

-

Cool the solution to 0 °C.

-

Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent cleavage.

-

The solution typically turns orange/red initially and fades.

-

Stir at 0 °C for 1 hour, then warm to RT for 30 minutes.

-

-

Work-up:

-

Filter off the succinimide precipitate.

-

Wash the filtrate with 10%

(to remove trace bromine) and then Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).

-

Note: The product is an

-hydroxy ketone; avoid highly basic additives in the eluent to prevent tautomerization or dimerization.

-

Protocol B: TEMPO-Catalyzed Oxidation (Green/Scalable)

Recommended for larger scales where tin residues are unacceptable.

Principle: Anelli oxidation conditions modified for diols using NaOCl as the terminal oxidant and TEMPO as the catalyst.

Materials

-

Substrate: trans-1,2-Cyclooctanediol (10 mmol)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol, 1 mol%)

-

Co-catalyst: KBr (1.0 mmol, 10 mol%)

-

Oxidant: NaOCl (household bleach, ~0.7 M solution, buffered to pH 8.6 with

). -

Solvent: DCM / Water biphasic system.

Step-by-Step Methodology

-

Preparation:

-

Dissolve the diol (10 mmol) and TEMPO (15 mg) in DCM (25 mL).

-

Dissolve KBr (119 mg) in water (5 mL) and add to the organic phase.

-

Cool the biphasic mixture to 0 °C with vigorous stirring (1000 rpm).

-

-

Controlled Addition:

-

Adjust the pH of the NaOCl solution to ~8.5–9.0 using solid

. (Crucial: Acidic bleach promotes cleavage; highly basic promotes dione formation). -

Add the NaOCl solution (1.1 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

-

-

Monitoring:

-

Monitor by TLC immediately after addition. The reaction is extremely fast (< 30 mins).

-

Stop the reaction immediately upon consumption of starting material.

-

-

Quench & Isolation:

Mechanistic Visualization

The following diagram illustrates the selectivity mechanism of the Organotin protocol (Protocol A), highlighting why it favors mono-oxidation over cleavage.

Caption: Mechanism of Organotin-mediated selective oxidation. The cyclic stannylene acetal activates the oxygen atoms, facilitating controlled mono-oxidation.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the symmetric diol signals and the appearance of the ketone carbonyl.

| Feature | trans-1,2-Cyclooctanediol (Starting Material) | 2-Hydroxycyclooctanone (Product) | Note |

| IR Spectrum | Broad OH stretch (~3350 cm⁻¹) | Sharp C=O (~1710 cm⁻¹) + Broad OH (~3450 cm⁻¹) | Key Indicator: Appearance of Carbonyl peak. |

| ¹H NMR | Multiplet ~3.6-3.8 ppm (2H, CH-OH) | Multiplet ~4.2-4.4 ppm (1H, CH-OH) | Symmetry breaks. The CH-OH proton adjacent to the ketone shifts downfield. |

| ¹H NMR | No alpha-protons to ketone | Multiplet ~2.4-2.6 ppm (2H, CH₂-C=O) | Protons alpha to the new ketone appear. |

| ¹³C NMR | Single signal for C-OH (due to symmetry/averaging) | Distinct C=O (~215 ppm) and C-OH (~75 ppm) | Definitive proof of oxidation. |

Troubleshooting Guide:

-

Problem: Formation of 1,2-cyclooctanedione (diketone).

-

Cause: Excess oxidant or reaction time too long.

-

Fix: Reduce oxidant to 0.95 equiv or lower temperature to -10 °C.

-

-

Problem: Low conversion.

-

Cause: Incomplete formation of stannylene acetal (Protocol A).

-

Fix: Ensure water is completely removed (Dean-Stark) before adding oxidant.

-

References

-

David, S., & Thieffry, A. (1979). Monosubstitution of vicinal diols via stannylene acetals.[4] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Maki, T., et al. (2009).[5] Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds.[5][6][7] Chemistry - A European Journal. Link

-

Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO. Journal of Organic Chemistry.[1] Link

-

Martinelli, M. J., et al. (1999).[8] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[8] Organic Letters.[8][9] Link

-

Consortium of Organic Chemistry. (2023). Standard NMR Data for Cyclooctane Derivatives.Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. orgsyn.org [orgsyn.org]

- 4. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 5. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 9. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex [organic-chemistry.org]

trans-1,2-cyclooctanediol derivatization for GC-MS analysis

An Application Note and Comprehensive Protocol for the GC-MS Analysis of trans-1,2-Cyclooctanediol via Derivatization

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Vicinal Diols

trans-1,2-Cyclooctanediol, like other vicinal diols, presents a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its two hydroxyl groups are polar and capable of forming strong intermolecular and intramolecular hydrogen bonds. This inherent chemical nature leads to several analytical issues:

-

Low Volatility: The strong hydrogen bonding significantly raises the boiling point, making it difficult to volatilize the analyte in the GC inlet without thermal degradation.

-

Poor Peak Shape: The active hydroxyl groups can interact with any active sites (e.g., free silanols) on the GC inlet liner or column wall, resulting in broad, tailing chromatographic peaks and poor resolution.

-

Thermal Instability: At the high temperatures required for volatilization, diols can undergo dehydration or other unwanted thermal degradation reactions, leading to inaccurate quantification and identification.

To overcome these obstacles, chemical derivatization is an essential sample preparation step.[1][2] Derivatization replaces the active hydrogen atoms of the hydroxyl groups with non-polar functional groups.[1][3] This process effectively masks the polarity of the diol, resulting in a derivative that is more volatile, more thermally stable, and less likely to adsorb onto the GC system components.[4][5] The outcome is a sharp, symmetrical chromatographic peak, leading to improved sensitivity, resolution, and reproducibility.

This guide provides a detailed exploration of two primary derivatization strategies for trans-1,2-cyclooctanediol: Silylation and Acylation . It explains the causality behind procedural choices and provides robust, step-by-step protocols for immediate application in a research or drug development setting.

Part 1: Selecting the Optimal Derivatization Strategy

The choice between silylation and acylation depends on the specific analytical goals, available instrumentation, and the sample matrix. Both methods are highly effective for derivatizing diols.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is the most widely used derivatization technique for GC analysis of compounds containing active hydrogens.[3][5] The reaction involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[1]

Why Silylation Works: The resulting trimethylsilyl ethers are significantly less polar and more volatile than the parent diol.[3][5] The reaction is typically fast, quantitative, and the byproducts are often volatile, minimizing interference in the chromatogram.[6]

Common Silylating Reagents: For diols, powerful silylating agents are required to ensure complete derivatization of both hydroxyl groups, which can be sterically hindered in a cyclic structure.

| Reagent | Full Name | Key Characteristics & Insights |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | A highly versatile and powerful TMS donor that reacts rapidly with alcohols.[7] Its byproducts are volatile, leading to cleaner chromatograms.[7] For sterically hindered diols, its reactivity is often enhanced with a catalyst. |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered one of the most powerful silylating reagents, often more reactive than BSTFA for non-hindered alcohols. Its byproduct, N-methyltrifluoroacetamide, is extremely volatile, making MSTFA ideal for trace analysis where reagent peaks could interfere with early-eluting analytes.[6][8] |

| TMCS | Trimethylchlorosilane | Not typically used alone, but as a catalyst (e.g., 1-10% in BSTFA). TMCS significantly increases the silylating power of the primary reagent, making it highly effective for derivatizing sterically hindered secondary alcohols, such as those in trans-1,2-cyclooctanediol.[7] |

Acylation: Creating Stable, Electron-Capturing Derivatives

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, converting the hydroxyl groups into esters.[9][10][11] This process also reduces polarity and increases volatility.[9][12]

Why Acylation Works: Acyl derivatives, particularly those formed with fluorinated anhydrides, are highly stable and volatile.[13] A key advantage of using perfluoroacylating agents is the introduction of multiple halogen atoms. This makes the derivative highly responsive to an Electron Capture Detector (ECD), providing exceptional sensitivity. For mass spectrometry, these groups can direct fragmentation in predictable ways, aiding in structural elucidation.[14]

Common Acylating Reagent:

| Reagent | Full Name | Key Characteristics & Insights |

| TFAA | Trifluoroacetic Anhydride | A highly reactive and volatile perfluoroacylated reagent that forms stable and volatile trifluoroacetyl esters with alcohols.[13] The reaction is rapid and often driven to completion by using a base (e.g., pyridine, triethylamine) to scavenge the trifluoroacetic acid byproduct. TFAA is frequently used in confirmation testing for drugs of abuse.[12][14] |

Part 2: Experimental Workflows and Protocols

The following sections provide detailed, self-validating protocols. It is critical to perform all steps in a fume hood using appropriate personal protective equipment, as derivatizing agents are toxic, moisture-sensitive, and corrosive.[13]

Silylation Workflow for trans-1,2-Cyclooctanediol

This workflow outlines the critical steps for successful silylation using BSTFA with a TMCS catalyst, a robust combination for cyclic diols.

// Control Nodes QC1 [label="Control: Prepare a reagent blank\n(solvent + reagents, no sample)\nto identify artifact peaks.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; QC1 -> C [style=dashed, color="#EA4335"]; } .enddot Caption: Silylation workflow for GC-MS analysis.

Protocol 2.1.1: Silylation with BSTFA + 1% TMCS

Materials:

-

trans-1,2-Cyclooctanediol sample

-

BSTFA + 1% TMCS

-

Anhydrous Pyridine (or other dry, aprotic solvent like Acetonitrile)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas line for evaporation

-

Microsyringes

Methodology:

-

Sample Preparation:

-

Transfer a sample containing approximately 1 mg of trans-1,2-cyclooctanediol into a 2 mL GC vial.

-

If the sample is in a protic or aqueous solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas. The absence of water is critical as silylating reagents react readily with moisture.[6][7]

-

-

Reagent Addition:

-

Reaction:

-

Immediately cap the vial tightly to prevent atmospheric moisture from entering.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Place the vial in a heating block or oven set to 70°C for 45 minutes . Heating ensures the complete derivatization of the sterically hindered secondary hydroxyl groups.

-

-

Analysis:

-

After the incubation period, remove the vial and allow it to cool completely to room temperature.

-

The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the solution.

-

-

Self-Validation & QC:

-

Reagent Blank: Prepare a "blank" vial containing only the solvent and derivatizing reagents (no analyte).[7] Run this alongside your samples to identify any peaks originating from the reagents, solvent, or system contamination.

-

Completeness of Reaction: To confirm complete derivatization, analyze aliquots at different time points (e.g., 30, 45, 60 minutes) until the peak area of the di-TMS-cyclooctanediol derivative no longer increases.[7]

-

Acylation Workflow for trans-1,2-Cyclooctanediol

This workflow details the procedure for acylation using TFAA, which produces a stable, highly volatile derivative.

// Control Nodes QC1 [label="Control: Prepare a reagent blank\nfollowing the exact same procedure\nwithout the analyte.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; QC1 -> C [style=dashed, color="#EA4335"]; } .enddot Caption: Acylation workflow for GC-MS analysis.

Protocol 2.2.1: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

-